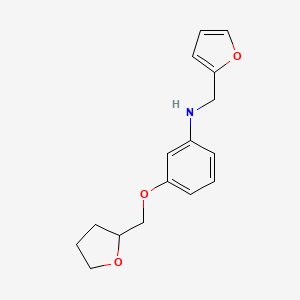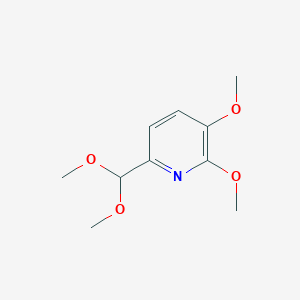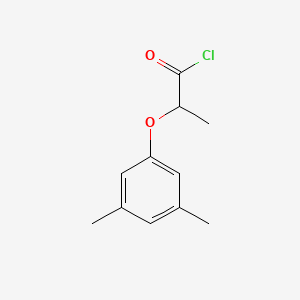
2-(3,5-Dimethylphenoxy)propanoyl chloride
説明
2-(3,5-Dimethylphenoxy)propanoyl chloride is a chemical compound with the molecular formula C11H13ClO2 and a molecular weight of 212.68 . It is used in scientific research for its unique properties .
Molecular Structure Analysis
The InChI code for 2-(3,5-Dimethylphenoxy)propanoyl chloride is 1S/C11H13ClO2/c1-7-4-8(2)6-10(5-7)14-9(3)11(12)13/h4-6,9H,1-3H3 . This indicates that the molecule consists of a propanoyl group (a three-carbon chain with a carbonyl group at one end) attached to a 3,5-dimethylphenoxy group (a phenyl ring with two methyl groups at the 3 and 5 positions, and an oxygen atom attached at one position).科学的研究の応用
Mechanistic Insights and Applications
Polymer Chemistry and Material Science : The study of chlorinated compounds, such as "2-(3,5-Dimethylphenoxy)propanoyl chloride," often involves their role in polymer chemistry. For instance, the thermal degradation of poly(vinyl chloride) (PVC) has been extensively studied to understand the mechanistic aspects of degradation processes, where chlorinated compounds play a significant role in the initiation and propagation of degradation pathways. This research is crucial for improving the stability and safety of PVC products (Starnes, 2002).
Environmental Science : The environmental impact and degradation of chlorinated organic compounds, including those similar to "2-(3,5-Dimethylphenoxy)propanoyl chloride," are significant in the context of pollution and remediation. Studies on natural attenuation mechanisms in environmental compartments underscore the complexity of biodegradation processes for chlorinated solvents and their by-products. Such research informs the development of more effective remediation strategies for contaminated sites (Weatherill et al., 2018).
Organic Synthesis and Medicinal Chemistry : Chlorinated compounds are pivotal in organic synthesis, serving as intermediates in the production of pharmaceuticals and agrochemicals. The reactivity and specificity of these compounds enable the construction of complex molecular architectures, demonstrating their versatility in synthetic applications. Research in this area continues to evolve, offering new methodologies and insights into reaction mechanisms (Petzold-Welcke et al., 2014).
Environmental Considerations
Toxicity and Health Risks : The potential health effects of occupational exposure to chlorinated solvents are a significant concern. Studies have linked exposure to various adverse health outcomes, including neurological, reproductive, and carcinogenic risks. Ongoing research aims to better understand these effects, contributing to the development of safer handling practices and exposure limits (Ruder, 2006).
Environmental Persistence and Degradation : The environmental persistence of chlorinated compounds poses challenges for their degradation and removal from water and soil. Research into the mechanisms of biodegradation and abiotic degradation is critical for assessing the environmental impact of these compounds and for devising effective cleanup strategies. Studies on the occurrence, transformation, and toxicity of chlorinated compounds in the environment provide essential insights into their life cycle and environmental fate (Bedoux et al., 2012).
Safety And Hazards
特性
IUPAC Name |
2-(3,5-dimethylphenoxy)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-7-4-8(2)6-10(5-7)14-9(3)11(12)13/h4-6,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZGLCRQEQDIOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylphenoxy)propanoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




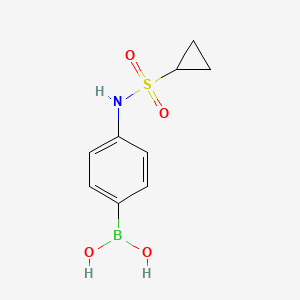


![4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide](/img/structure/B1451236.png)
![1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-YL]-ethylamine hydrochloride](/img/structure/B1451239.png)
![[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1451240.png)
![2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1451241.png)
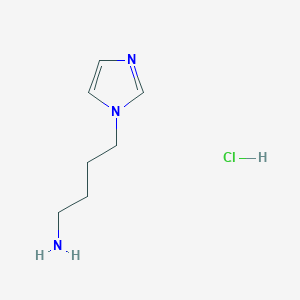
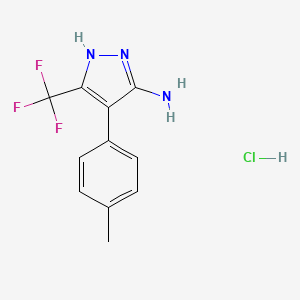
![2-Phenoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1451245.png)
![N-[2-(2-Fluoro-phenyl)-ethyl]-2-piperidin-4-yl-acetamide hydrochloride](/img/structure/B1451247.png)
